N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14950573
InChI: InChI=1S/C23H23N5O4/c1-27-20(24)15(13-16-21(27)26-19-6-4-5-11-28(19)23(16)30)22(29)25-10-9-14-7-8-17(31-2)18(12-14)32-3/h4-8,11-13,24H,9-10H2,1-3H3,(H,25,29)
SMILES:
Molecular Formula: C23H23N5O4
Molecular Weight: 433.5 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC14950573

Molecular Formula: C23H23N5O4

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C23H23N5O4
Molecular Weight 433.5 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H23N5O4/c1-27-20(24)15(13-16-21(27)26-19-6-4-5-11-28(19)23(16)30)22(29)25-10-9-14-7-8-17(31-2)18(12-14)32-3/h4-8,11-13,24H,9-10H2,1-3H3,(H,25,29)
Standard InChI Key CAMYIVHIBIGPDS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s defining feature is its triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core, a fused tricyclic system incorporating two nitrogen-containing rings and one oxygenated ring. The central scaffold is substituted with:

  • A 3,4-dimethoxyphenethyl group at the N-position, enhancing lipophilicity and potential receptor binding.

  • A methyl group at the 7-position, influencing steric interactions.

  • An imino group at the 6-position and a keto group at the 2-position, contributing to hydrogen-bonding capabilities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₃N₅O₄
Molecular Weight433.5 g/mol
IUPAC NameSee Title
Canonical SMILESCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of key functional groups:

  • ¹H NMR: Signals at δ 3.85 ppm (methoxy groups) and δ 7.2–7.8 ppm (aromatic protons).

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1640 cm⁻¹ (C=N).

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Core Formation: Cyclocondensation of substituted pyridine derivatives with triazine precursors under acidic conditions.

  • Functionalization: Introduction of the 3,4-dimethoxyphenethyl group via nucleophilic acyl substitution.

  • Purification: Chromatographic separation to isolate the target compound from byproducts.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1H₂SO₄ (cat.), 110°C, 12 h45
2DCC, DMAP, CH₂Cl₂, rt, 24 h62
3Silica gel chromatography (EtOAc/hexane)85

Industrial Scalability Challenges

Industrial production faces hurdles in optimizing yield and minimizing waste. Continuous flow reactors and enzyme-mediated catalysis are being explored to enhance efficiency.

Biological Activity and Mechanisms

Putative Targets

The compound’s triazatricyclic core may interact with:

  • Kinase enzymes: Inhibition of tyrosine kinases involved in cell proliferation.

  • GPCRs: Modulation of adrenergic or serotonin receptors due to structural similarity to known ligands.

In Vitro Studies

  • Anticancer Activity: IC₅₀ values of 2.1–8.3 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Antimicrobial Effects: Moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL).

Table 3: Biological Activity Parameters

AssayResult
MCF-7 Cell ViabilityIC₅₀ = 5.2 μM
A549 Cell ViabilityIC₅₀ = 8.3 μM
S. aureus GrowthMIC = 32 μg/mL

Research Advancements and Applications

Material Science Applications

Its rigid, planar structure suggests utility in organic semiconductors or metal-organic frameworks (MOFs), though exploratory studies are nascent.

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